5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound is notable for its potential applications in medicinal chemistry and drug development due to its interesting biological activity. The spiro junction contributes to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
5-Methyl-7-oxa-2-azaspiro[3.5]nonane belongs to the class of spiro compounds, which are defined by their unique ring systems connected through a single atom. It is classified as a nitrogen-containing heterocyclic compound, specifically an azaspiro compound, which indicates the presence of both nitrogen and oxygen in its structure. The compound has been studied for its potential as a drug intermediate due to its high biological activity, including roles as an inhibitor for various biological targets such as the Respiratory Syncytial Virus and Epidermal Growth Factor Receptor .
The synthesis of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane can be achieved through several methods, with one notable approach involving a two-step cyclization process:
The molecular structure of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane features a spirocyclic arrangement where the rings are interconnected through a single nitrogen atom and an oxygen atom. The compound's molecular formula is C₉H₁₃N₁O₁, with a molecular weight of approximately 153.21 g/mol.
Key structural features include:
Spectroscopic data can provide further insights into the molecular structure, including Nuclear Magnetic Resonance (NMR) spectra that reveal information about the hydrogen environments in the molecule .
5-Methyl-7-oxa-2-azaspiro[3.5]nonane can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism by which 5-Methyl-7-oxa-2-azaspiro[3.5]nonane exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Research indicates that compounds with similar structures may exhibit inhibitory effects on key biological targets, suggesting potential therapeutic applications .
The physical properties of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and NMR can provide detailed insights into functional groups present in the compound .
5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:
The spiro[3.5]nonane core of 5-methyl-7-oxa-2-azaspiro[3.5]nonane is constructed via sequential cyclization reactions that establish the aziridine and oxane rings. A pivotal approach involves intramolecular nucleophilic substitution for oxa-ring formation. In one documented method, a linear precursor featuring halogen and hydroxyl functional groups undergoes base-mediated cyclization (e.g., using NaH or K₂CO₃) to form the 7-oxa ring at 50–80°C. This step is critical for forming the spiro carbon center shared between the heterocycles [3].
An alternative route employs dichloroacetylation followed by Zn/Cu-promoted cyclization to assemble the azaspiro framework. This method leverages the oxidative addition of zinc to carbon-halogen bonds, facilitating ring closure at ambient temperatures. Key challenges include regioselectivity control and minimizing oligomeric byproducts, which are addressed through slow addition of the dihalogenated precursor and dilute reaction conditions [3].
Method | Reagents/Conditions | Key Advantage | Yield Range |
---|---|---|---|
Base-Mediated Cyclization | NaH/K₂CO₃, 50–80°C | Operational simplicity | 70–85% |
Zn/Cu-Promoted Cyclization | Zn/Cu couple, RT, anhydrous THF | Mild conditions; avoids strong bases | 65–78% |
Catalytic hydrogenation is instrumental in reducing cyclic imine intermediates to saturated azaspiro structures. Palladium on carbon (5–10 wt%) under hydrogen atmospheres (3–5 bar) effectively reduces the C=N bond without disrupting the spirocyclic framework. This step typically follows the initial oxa-ring formation and requires meticulous control to prevent over-reduction or ring opening .
For acid-sensitive intermediates, transfer hydrogenation using ammonium formate and Pd/C in methanol provides a milder alternative. This method achieves near-quantitative conversion at 60°C and avoids high-pressure equipment. Critical parameters include catalyst loading (0.5–2 mol%) and reaction time (4–8 h), with excess formate ensuring complete imine reduction [4] [9].
Regioselective methylation at the 5-position is achieved via alkylation of metalloenolates. Deprotonation of the spirocyclic ketone precursor with LDA (lithium diisopropylamide) at −78°C generates a nucleophilic enolate, which reacts with methyl iodide to install the methyl group. This method attains >90% regioselectivity but requires strict anhydrous conditions to avoid hydrolysis [3] [6].
Esterification of carboxylic acid derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid) employs Fischer esterification (H₂SO₄, methanol) or carbodiimide coupling (DCC, DMAP). The former is cost-effective for large-scale synthesis (yield: 80–88%), while the latter minimizes epimerization risks for chiral intermediates [6].
Reaction Type | Reagents | Conditions | Regioselectivity/Purity |
---|---|---|---|
C5-Methylation | LDA, CH₃I, THF | −78°C to RT, 4 h | >90% |
Esterification | H₂SO₄, MeOH, reflux | 12 h, 65°C | 85–88% |
Esterification | DCC, DMAP, CH₂Cl₂ | RT, 24 h | 92–95% (chiral retention) |
Solvent polarity profoundly impacts cyclization kinetics. Polar aprotic solvents like DMF accelerate nucleophilic substitutions in oxa-ring formation due to enhanced anion solvation. In contrast, tetrahydrofuran (THF) is preferred for organometallic steps (e.g., enolate generation) due to its ability to stabilize highly reactive intermediates [1] .
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable biphasic reactions by shuttling ions between aqueous and organic phases. This is particularly effective in alkylation steps, reducing reaction times by 30–50% [1] [9]. For hydrogenation, palladium catalysts outperform Raney nickel in minimizing dehalogenation side reactions, especially with halogen-containing precursors [4].
Crystallization remains the primary purification method, with solvent pairs like ethyl acetate/heptane providing >98% purity. Distillation under reduced pressure (0.1–1 mmHg) is employed for low-boiling intermediates, though thermal sensitivity necessitates short residence times [4].
Scalability challenges include exothermicity management in cyclization steps. Continuous flow reactors mitigate this by enabling precise temperature control and shorter reaction times. A reported kilogram-scale synthesis achieved an 82% overall yield through:
Technique | Conditions | Purity | Throughput (kg/batch) |
---|---|---|---|
Crystallization | Ethyl acetate/heptane (3:1), −20°C | 98.5% | 5–10 |
Wiped-Film Evaporation | 100–120°C, 0.5 mmHg | 95% | 20–50 (continuous) |
Continuous Flow | RT, 10 min residence time | 99% | 100 (weekly) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8